1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a cyanosulfanyl group, and a chlorinated phenyl ring. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The cyanosulfanyl group is introduced via nucleophilic substitution reactions, while the chlorinated phenyl ring is incorporated through electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanosulfanyl group to an amine or thiol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives .
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and cyanosulfanyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(5-chloro-2-methylphenyl)-3-(4-cyanophenyl)urea
- 1-(2-chloro-5-methylphenyl)-3-(4-(methylthio)phenyl)urea
- 1-(5-chloro-2-methylphenyl)piperazine
Uniqueness: 1-(5-chloro-2-methylphenyl)-N-[4-(cyanosulfanyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring and a cyanosulfanyl group, which are not commonly found together in similar compounds.
Properties
IUPAC Name |
[4-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]phenyl] thiocyanate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-11-3-4-13(19)9-16(11)24-12(2)17(22-23-24)18(25)21-14-5-7-15(8-6-14)26-10-20/h3-9H,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPOFELGDNDEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)SC#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115452 | |
Record name | 4-[[[1-(5-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]phenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-15-2 | |
Record name | 4-[[[1-(5-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]phenyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904815-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[[1-(5-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]phenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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